molecular formula C7H15NO B13608211 5-(Dimethylamino)pentanal

5-(Dimethylamino)pentanal

Cat. No.: B13608211
M. Wt: 129.20 g/mol
InChI Key: HUVMQWKJKJCKKT-UHFFFAOYSA-N
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Description

5-(Dimethylamino)pentanal is an organic compound with the molecular formula C7H15NO. It is a derivative of pentanal, where the fifth carbon atom is substituted with a dimethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Dimethylamino)pentanal can be synthesized through several methods. One common approach involves the reaction of pentanal with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:

Pentanal+Dimethylamine5-(Dimethylamino)pentanal\text{Pentanal} + \text{Dimethylamine} \rightarrow 5\text{-(Dimethylamino)pentanal} Pentanal+Dimethylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)pentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

5-(Dimethylamino)pentanal has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: It is used in studies related to enzyme interactions and metabolic pathways.

    Industrial Applications: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)pentanal involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. Additionally, the aldehyde group can form Schiff bases with amines, leading to the formation of imines. These interactions can affect biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

    Pentanal: A simple aldehyde with a similar structure but lacking the dimethylamino group.

    5-(Dimethylamino)pentanoic acid: The oxidized form of 5-(Dimethylamino)pentanal.

    5-(Dimethylamino)pentanol: The reduced form of this compound.

Uniqueness

This compound is unique due to the presence of both an aldehyde group and a dimethylamino group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

5-(dimethylamino)pentanal

InChI

InChI=1S/C7H15NO/c1-8(2)6-4-3-5-7-9/h7H,3-6H2,1-2H3

InChI Key

HUVMQWKJKJCKKT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCC=O

Origin of Product

United States

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